molecular formula C16H20N2O3S B2948208 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 868215-32-1

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2948208
CAS No.: 868215-32-1
M. Wt: 320.41
InChI Key: BVIRSVSZDVOOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiomorpholin-3,5-dione core substituted with two methyl groups at positions 2 and 4. The acetamide moiety is linked to a 2,5-dimethylphenyl group.

Properties

IUPAC Name

2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-9-5-6-10(2)13(7-9)17-14(19)8-18-15(20)11(3)22-12(4)16(18)21/h5-7,11-12H,8H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIRSVSZDVOOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiomorpholin Ring

2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide
  • Key Differences :
    • Thiomorpholin substituents: Diethyl (vs. dimethyl in the target compound).
    • Phenyl group: 2,4-dimethyl (vs. 2,5-dimethyl).
  • Implications :
    • Increased steric bulk from ethyl groups may reduce solubility or metabolic stability.
    • The 2,4-dimethylphenyl substitution could alter binding affinity in receptor interactions compared to the 2,5-dimethyl isomer.
Chloroacetamide Derivatives (e.g., Alachlor, Pretilachlor)
  • General Structure : 2-chloro-N-(substituted phenyl)-N-(alkyl/alkoxy)acetamide.
  • Example : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).
  • Key Differences :
    • Chlorine atom at the α-position enhances electrophilicity, making these compounds potent herbicides.
    • Lack of thiomorpholin ring in favor of methoxymethyl or propoxyethyl groups.
  • Implications :
    • The target compound’s thiomorpholin core may confer distinct mechanisms (e.g., enzyme inhibition vs. lipid biosynthesis disruption in chloroacetamides).
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
  • Key Differences: Replaces the thiomorpholin ring with a diethylamino group. Phenyl substitution: 2,6-dimethyl (vs. 2,5-dimethyl).
  • The 2,6-dimethylphenyl group may create steric hindrance, affecting interactions with biological targets.

Structural and Functional Comparison Table

Compound Name Core Structure Phenyl Substitution Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Thiomorpholin-3,5-dione 2,5-dimethyl Diketone, methyl, acetamide Not provided Pharmaceutical research
2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4-dimethylphenyl)acetamide Thiomorpholin-3,5-dione 2,4-dimethyl Diethyl, diketone, acetamide Not provided Agrochemical R&D
Alachlor Chloroacetamide 2,6-diethyl Chlorine, methoxymethyl 269.76 Herbicide
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Acetamide with amino group 2,6-dimethyl Diethylamino 234.33 Anesthetic precursor

Key Research Findings and Inferences

Thiomorpholin vs. Chloroacetamide :

  • The thiomorpholin-dione core in the target compound may target oxidative stress pathways (common in diketone-containing drugs), whereas chloroacetamides like alachlor disrupt plant cell division .
  • The absence of chlorine in the target compound suggests lower environmental toxicity but possibly reduced herbicidal potency.

Phenyl Substitution Patterns :

  • 2,5-Dimethylphenyl (target) vs. 2,4-dimethylphenyl (): Meta-substitution (2,5-) may enhance π-π stacking in protein binding compared to para-substitution (2,4-).
  • 2,6-Dimethylphenyl () introduces steric effects that could limit membrane permeability compared to the target’s 2,5-isomer .

Amino vs. Thiomorpholin Moieties: The diethylamino group in ’s compound increases basicity (pKa ~8–9), favoring ionized forms at physiological pH, whereas the thiomorpholin ring’s sulfur atom may improve lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.